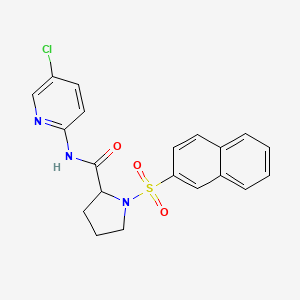![molecular formula C17H26N2O2S B4015684 1,1'-[3-(phenylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4015684.png)
1,1'-[3-(phenylsulfonyl)-1,2-propanediyl]dipyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,1'-[3-(Phenylsulfonyl)-1,2-propanediyl]dipyrrolidine involves complex organic reactions. Králová et al. (2019) demonstrated the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine using solid-phase synthesis. They found that reacting these with trimethylsilyl trifluoro-methanesulfonate (TMSOTf) yielded pyrrolidin-3-ones instead of the expected 1,4-oxazepanes, suggesting a novel synthesis pathway for related compounds (Králová et al., 2019).
Molecular Structure Analysis
The structural analysis of similar sulfonamides and pyrrolidine derivatives indicates a complex molecular framework. This involves understanding the arrangements of atoms and functional groups which impact the compound's reactivity and interactions.
Chemical Reactions and Properties
Compounds similar to 1,1'-[3-(Phenylsulfonyl)-1,2-propanediyl]dipyrrolidine participate in various chemical reactions. Padwa et al. (1996) explored the Michael donor/acceptor reactions of 2,3-bis(phenylsulfonyl)-1,3-butadiene, highlighting its utility in synthesizing fused cyclopentenes. This study provides insights into the types of reactions that sulfonamide-based compounds can undergo (Padwa et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(benzenesulfonyl)-2-pyrrolidin-1-ylpropyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-8-2-1-3-9-17)15-16(19-12-6-7-13-19)14-18-10-4-5-11-18/h1-3,8-9,16H,4-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFWNLHEMRDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CS(=O)(=O)C2=CC=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[3-(Phenylsulfonyl)propane-1,2-diyl]dipyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4015601.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4015606.png)



![4-methyl-N-(4-nitrophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]benzenesulfonamide](/img/structure/B4015662.png)
![2-{2-[(4-bromophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4015671.png)
![11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015674.png)
![N-[4-(3-{[2-(3-fluorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4015678.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-furyl)methyl]-2-methylpropanamide](/img/structure/B4015697.png)
![ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4015709.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4015717.png)
![1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine](/img/structure/B4015725.png)